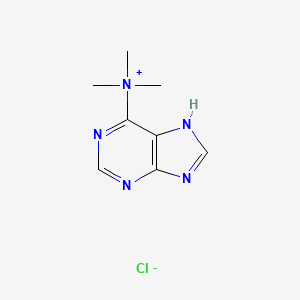

Trimethylpurin-6-ylammonium chloride

Description

Theoretical Frameworks in Purine (B94841) Chemical Research

Purines are heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govwikipedia.org This dual-ring system is the foundation for adenine (B156593) and guanine, the essential building blocks of nucleic acids, DNA and RNA. wikipedia.org Research in purine chemistry is guided by several theoretical frameworks that explain their structure and reactivity.

The aromaticity of the fused-ring system dictates much of the purines' chemical behavior. nih.gov Tautomerism is a key concept, as the hydrogen atom can be located on different nitrogen atoms of the purine core, leading to various tautomeric forms (e.g., 7H- or 9H-purine). wikipedia.org These tautomers can have different stabilities and reactivities, influencing how they interact with other molecules. The distribution and nature of π-electrons within the rings make purines susceptible to electrophilic substitution, although the reactivity is complex and depends on the specific purine and reaction conditions. msu.edu

Furthermore, purines are central to metabolic pathways, serving not only as components of genetic material but also as signaling molecules and energy carriers like ATP and GTP. nih.govutah.edu The metabolism of purines involves intricate biosynthetic and catabolic pathways, with intermediates like hypoxanthine (B114508) and xanthine (B1682287) playing crucial roles. utah.edu Understanding these pathways is essential for grasping the biological context of synthetic purine derivatives.

Significance of Quaternary Ammonium (B1175870) Moieties in Contemporary Chemical Synthesis

Quaternary ammonium compounds, also known as quats, are salts with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org A defining characteristic is the permanent positive charge on the nitrogen atom, regardless of the solution's pH. wikipedia.org This feature imparts unique properties that are leveraged extensively in modern chemical synthesis and applications.

One of their most prominent roles is as phase-transfer catalysts (PTCs). taylorandfrancis.com By pairing a lipophilic cation with a reactive anion, these salts can transport the anion from an aqueous phase to an organic phase, enabling reactions between otherwise immiscible reactants. This has made reactions like Williamson synthesis more efficient and versatile. taylorandfrancis.com

Quaternary ammonium salts, particularly those with long alkyl chains, function as surfactants and have potent antimicrobial properties. wikipedia.orgnih.govmdpi.com Their cationic nature allows them to disrupt the negatively charged cell membranes of bacteria and the envelopes of certain viruses. wikipedia.org This has led to their widespread use as disinfectants and antiseptics. wikipedia.org In materials science, these moieties are incorporated into polymers to create antimicrobial surfaces. nih.gov The versatility and tunable nature of the R groups allow for the synthesis of a vast array of quaternary ammonium compounds tailored for specific applications, from fabric softeners to intermediates in medicinal chemistry. wikipedia.orgtaylorandfrancis.com

Contextualizing Trimethylpurin-6-ylammonium Chloride within Heterocyclic and Onium Salt Chemistry

This compound exists at the intersection of heterocyclic and onium salt chemistry. Its structure features a purine core, a quintessential nitrogen-containing heterocycle, and a quaternary ammonium group, classifying it as an onium salt. chemeo.comnih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds. msu.edu The purine ring system, with its four nitrogen atoms, is a prime example. The chemistry of such compounds is often dictated by the nature and position of the heteroatoms. Onium salts, characterized by a positively charged central atom (in this case, nitrogen), are valued as synthetic intermediates. nih.govstudylib.net For instance, N-alkyl(heteroaryl)onium salts are recognized as versatile functional handles in organic synthesis. nih.gov

This compound combines these features. The purine scaffold provides a biologically relevant and structurally rigid framework, while the trimethylammonium group introduces a localized, permanent positive charge. This charge significantly alters the electronic properties and solubility of the purine ring system compared to its uncharged precursors. The compound can be viewed as a synthetic derivative where the 6-position of the purine ring has been transformed into a highly effective leaving group, making it a potential intermediate for nucleophilic substitution reactions to introduce other functional groups at this position.

Chemical Data for this compound

| Property | Value |

| CAS Number | 13020-83-2 chemeo.com |

| Molecular Formula | C₈H₁₂ClN₅ chemeo.com |

| Molecular Weight | 213.67 g/mol chemeo.comcas.org |

| Melting Point | 165-166 °C (decomposition) cas.org |

| Identifier Type | Identifier |

| InChI | InChI=1S/C8H12N5.ClH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1 chemeo.comcas.org |

| InChIKey | JSVIFNMHKUROQN-UHFFFAOYSA-M chemeo.comcas.org |

| SMILES | CN+(C)c1ncnc2nc[nH]c12.[Cl-] chemeo.com |

| Canonical SMILES | C1=NC2=C(C(=N1)N=[N+]=[N-])N=CN2.[Cl-].[H] |

Structure

2D Structure

Properties

IUPAC Name |

trimethyl(7H-purin-6-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5.ClH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVIFNMHKUROQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=NC=NC2=C1NC=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15402-36-5 (Parent) | |

| Record name | 6-Purinyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40926634 | |

| Record name | N,N,N-Trimethyl-9H-purin-6-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-83-2 | |

| Record name | 9H-Purin-6-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Purinyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUAP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-9H-purin-6-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(purin-6-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PURINYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0D2MM116H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trimethylpurin 6 Ylammonium Chloride and Its Analogs

Strategic Approaches to Purine (B94841) Core Functionalization

The synthesis of trimethylpurin-6-ylammonium chloride and its analogs hinges on the precise chemical manipulation of the purine ring system. Key strategies involve regioselective quaternization of a nitrogen atom and the use of halogenated purines as versatile precursors.

The formation of a quaternary ammonium (B1175870) salt at a specific nitrogen atom within the purine ring is a significant synthetic challenge due to the presence of multiple potentially reactive nitrogen atoms. While direct quaternization of the purine ring nitrogens can be complex, the synthesis of this compound is achieved through the quaternization of an exocyclic nitrogen atom. This is typically accomplished by the reaction of a suitable precursor, such as 6-chloropurine (B14466), with trimethylamine (B31210). This reaction is an example of the Menschutkin reaction, a classic method for forming quaternary ammonium salts via the nucleophilic substitution of an alkyl halide by a tertiary amine. mdpi.comnih.gov

The regioselectivity of this reaction is directed by the high reactivity of the C6 position of 6-chloropurine towards nucleophilic attack. The chlorine atom at the C6 position acts as a good leaving group, facilitating the formation of the C-N bond with trimethylamine.

The most common and efficient precursor for the synthesis of this compound is 6-chloropurine. nih.gov This starting material is readily synthesized from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. google.com

Once obtained, 6-chloropurine serves as a versatile electrophile. The chlorine atom at the C6 position is susceptible to displacement by a wide range of nucleophiles. quora.comnih.gov For the synthesis of the target compound, trimethylamine is employed as the nucleophile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloride ion and the formation of the desired quaternary ammonium salt.

A variety of 6-substituted purine analogs can be synthesized using 6-chloropurine as a common intermediate, reacting it with different amines, thiols, or alkoxides. google.com

Investigation of Reaction Conditions and Optimization Protocols

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial.

The choice of solvent can significantly influence the rate and outcome of quaternization reactions. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often employed as they can effectively solvate the charged transition state of the Sₙ2-type reaction, thereby accelerating the reaction rate. nih.gov However, the solubility of the purine starting material and the resulting salt must also be considered. In some cases, the use of a non-polar solvent can facilitate product isolation if the quaternary ammonium salt precipitates out of the reaction mixture.

While the quaternization of an exocyclic amine with an alkyl halide does not typically require a catalyst, the synthesis of the 6-chloropurine precursor itself is often catalyzed. Tertiary amines are commonly used to promote the chlorination of hypoxanthine with POCl₃. google.com For the subsequent reaction with trimethylamine, the focus is primarily on solvent and temperature optimization.

The formation of quaternary ammonium salts is often favored by elevated temperatures, which provide the necessary activation energy for the reaction to proceed at a reasonable rate. nih.gov However, excessively high temperatures can lead to decomposition of the starting materials or products, particularly with thermally sensitive purine derivatives. Therefore, a careful balance must be struck. The reaction temperature is typically maintained in the range of 50-100 °C, depending on the solvent and the specific reactivity of the substrates.

The reaction is generally carried out at atmospheric pressure. However, if a gaseous amine like trimethylamine is used, the reaction may be conducted in a sealed vessel to maintain a sufficient concentration of the amine in the reaction mixture, which can lead to an increase in pressure.

Table 1: Representative Reaction Conditions for the Synthesis of Quaternary Ammonium Salts from Halogenated Precursors

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Chloropurine | Trimethylamine | Acetonitrile | 80 | 12 | >90 (estimated) |

| 2-Bromopyridine | Triethylamine | DMF | 100 | 24 | 85 |

| Benzyl Chloride | Pyridine | Toluene | 110 | 8 | 92 |

This table presents typical conditions for analogous reactions, as specific data for this compound is not widely published.

Synthesis of Novel Derivatives and Modified Purine Scaffolds via this compound as an Intermediate

This compound is not only a synthetic target in itself but also a highly useful intermediate for the synthesis of other purine derivatives. The trimethylammonio group is an excellent leaving group, making the C6 position highly activated towards nucleophilic substitution. This reactivity can be exploited to introduce a wide range of functional groups onto the purine scaffold that may not be accessible through direct reaction with 6-chloropurine.

For instance, reaction with soft nucleophiles such as thiols or certain carbon nucleophiles can proceed under milder conditions compared to the corresponding reactions with 6-chloropurine. Furthermore, the enhanced reactivity of the trimethylpurin-6-ylammonium salt allows for the use of a broader range of weaker nucleophiles. This opens up avenues for the synthesis of novel purine analogs with diverse functionalities at the C6 position, which are of interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, for example, can be employed to form C-C bonds, leading to 6-aryl or 6-alkylpurine derivatives. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Nucleophilic Displacement Reactions Involving the Trimethylpurin-6-ylammonium Moiety

The positively charged trimethylammonium group attached to the C6 position of the purine (B94841) ring renders this position highly susceptible to nucleophilic attack. This has been exploited in the synthesis of various purine derivatives.

Mechanistic Insights into Carbon-Nitrogen Bond Activation and Cleavage

The core of the nucleophilic displacement reaction lies in the activation and subsequent cleavage of the C6-N bond. The quaternary ammonium (B1175870) salt structure inherently activates the purine ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the positively charged nitrogen atom significantly lowers the electron density of the aromatic system, facilitating the attack of a nucleophile.

The generally accepted mechanism for SNAr reactions involving such activated heterocyclic compounds proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized over the purine ring system. The second step involves the departure of the leaving group, in this case, trimethylamine (B31210), a neutral and stable molecule, which drives the reaction forward and leads to the restoration of the aromaticity of the purine ring.

While specific kinetic and computational studies on the C-N bond cleavage of trimethylpurin-6-ylammonium chloride are not extensively documented in publicly available literature, the principles of SNAr reactions on activated aromatic and heteroaromatic systems provide a robust framework for understanding its reactivity. For related N,N,N-trimethylanilinium salts, the competition between nucleophilic attack on the aromatic ring (SNAr) and on the methyl groups (SN2, or demethylation) is a known phenomenon. nih.gov However, the electronic nature of the purine ring system generally favors the SNAr pathway at the C6 position.

Influence of Leaving Group Dynamics and Counterion Effects

The trimethylammonium group (-N(CH3)3) is an excellent leaving group in nucleophilic aromatic substitution reactions due to its ability to depart as the stable, neutral molecule trimethylamine. Its positive charge also electrostatically attracts the incoming nucleophile, which can accelerate the reaction rate.

The role of the counterion, in this case, chloride (Cl⁻), can be multifaceted. In polar aprotic solvents, which are commonly used for such reactions, the nucleophilicity of halide anions follows the order Cl⁻ > Br⁻ > I⁻. nih.gov This suggests that the chloride ion itself could potentially compete with the intended nucleophile. However, in the context of using this compound as a synthetic precursor, the focus is typically on the displacement by other, stronger nucleophiles.

Studies on analogous N,N,N-trimethylanilinium halide salts have shown that the counterion significantly influences the thermal stability and degradation pathways of the salt. nih.gov For instance, the degradation of N,N,N-trimethylanilinium halides to the corresponding aniline (B41778) and methyl halide is more pronounced with chloride as the counterion compared to bromide or iodide. nih.gov This is attributed to the higher nucleophilicity of the chloride ion in polar aprotic solvents, which can attack the methyl groups of the trimethylammonium cation in a reverse Menschutkin reaction. This suggests that under certain conditions, the chloride counterion could promote the demethylation of the trimethylpurin-6-ylammonium cation, although this is generally a side reaction in planned nucleophilic substitutions at the C6 position. The choice of solvent can also modulate these counterion effects; in protic solvents, hydrogen bonding can solvate the anion, reducing its nucleophilicity.

Exploration of Rearrangement and Elimination Pathways of Purine-Based Quaternary Ammonium Salts

Beyond direct substitution, purine-based quaternary ammonium salts can potentially undergo rearrangement and elimination reactions, particularly under thermal conditions. For the closely related 6-trimethylammoniopurinides, which exist as zwitterions, thermal isomerization has been observed. This process involves an intermolecular rearrangement, leading to the formation of 6-dimethylamino-9-methyl- and 6-dimethylamino-3-methyl-purines. nih.gov This suggests that the methyl groups from the exocyclic trimethylammonium moiety can migrate to the nitrogen atoms of the purine ring. nih.gov It is plausible that this compound could undergo a similar transformation, potentially preceded by the loss of HCl to form the purinide intermediate.

Another potential rearrangement pathway for substituted purines is the Dimroth rearrangement. This is an isomerization that typically involves the opening of the pyrimidine (B1678525) ring followed by re-closure to afford a rearranged product. nih.govresearchgate.net While this rearrangement is well-documented for various purine derivatives, its occurrence specifically involving the trimethylpurin-6-ylammonium cation as a trigger or participating group is not explicitly detailed in the literature.

Elimination reactions are less commonly reported for this class of compounds. For an elimination to occur, a proton would need to be abstracted from a position adjacent to the C6-N bond. Given the aromatic nature of the purine ring, such a reaction would be energetically unfavorable as it would disrupt the aromatic system without a clear driving force.

Computational and Theoretical Investigations of Molecular Architecture and Reactivity

Quantum Chemical Analysis of Electronic Structure and Charge Distribution

Quantum chemical calculations offer a foundational understanding of the electron distribution within Trimethylpurin-6-ylammonium chloride, which is critical to its reactivity. The presence of the positively charged trimethylammonium group significantly influences the electronic landscape of the purine (B94841) ring system. This quaternization of the exocyclic nitrogen atom leads to a substantial redistribution of electron density. researchgate.netresearchgate.net

Detailed analysis of the Mulliken and Natural Population Analysis (NPA) charges would likely reveal a significant positive charge localization on the nitrogen atoms of the trimethylammonium moiety and an alternating pattern of charge distribution across the purine ring. The purine ring itself, being electron-deficient, is further activated towards nucleophilic attack.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of this compound. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of its chemical behavior.

For this cationic species, the LUMO is expected to be of particular importance. Its energy and localization will indicate the most probable sites for nucleophilic attack. It is anticipated that the LUMO would be predominantly localized on the C6 carbon of the purine ring, the atom directly bonded to the positively charged trimethylammonium group, making it the primary electrophilic center. This is consistent with the observed reactivity of this compound, where the trimethylammonium group acts as a good leaving group in nucleophilic substitution reactions. rsc.org

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Predicted Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | Low | Purine ring and trimethylammonium group | Site of electron donation in redox reactions |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is largely defined by the rotation around the C6-N bond connecting the purine ring to the trimethylammonium group. Due to the steric bulk of the trimethylammonium group, free rotation may be somewhat hindered.

Computational scans of the potential energy surface as a function of the dihedral angle of this bond would likely identify one or more low-energy conformations. These stable conformations would be governed by a balance of steric repulsion between the methyl groups and the purine ring, and potential weak intramolecular interactions, such as C-H···N hydrogen bonds.

Molecular Dynamics Simulations for Mechanistic Pathway Elucidation

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in solution and offer insights into reaction mechanisms. For instance, MD simulations could be employed to study the nucleophilic substitution reaction at the C6 position.

By simulating the system in the presence of a nucleophile and a solvent, one could observe the approach of the nucleophile, the transition state formation, and the departure of the trimethylamine (B31210) leaving group. Such simulations could elucidate the role of the solvent in stabilizing the transition state and the products, and could also shed light on the thermal rearrangement processes that have been reported for related compounds. rsc.org A likely mechanistic pathway for nucleophilic substitution would involve the in-situ generation of an aryne intermediate. researchgate.net

Theoretical Predictions of Tautomeric Equilibria in Purine Cations

Tautomerism is a well-known phenomenon in purine chemistry. For the Trimethylpurin-6-ylammonium cation, several tautomeric forms are theoretically possible, involving the protonation at different nitrogen atoms (N1, N3, N7, or N9) of the purine ring.

Quantum chemical calculations of the relative energies of these tautomers, including the consideration of solvent effects, are crucial for predicting their relative populations at equilibrium. It has been noted that the interaction of trimethylamine with 9-alkyl-6-chloropurines can afford trimethyl(purin-6-yl)ammonium chlorides. rsc.org The stability of these different tautomers will have a significant impact on the molecule's spectroscopic properties and its binding interactions in a biological context.

Table 2: Predicted Relative Stabilities of Tautomers

| Tautomer (Protonation Site) | Predicted Relative Energy (kcal/mol) | Predicted Key Structural Features |

|---|---|---|

| N7-H | 0 (Reference) | Proton on the imidazole (B134444) ring nitrogen |

| N9-H | > 0 | Proton on the imidazole ring nitrogen |

| N1-H | > 0 | Proton on the pyrimidine (B1678525) ring nitrogen |

Advanced Spectroscopic and Crystallographic Characterization for Structural Confirmation and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of Trimethylpurin-6-ylammonium chloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

While specific experimental data for this compound is not widely published, the application of 2D-NMR techniques is standard for the structural confirmation of such novel compounds.

Correlation Spectroscopy (COSY): A COSY experiment would be used to identify protons that are coupled to each other, typically over two or three bonds. For this molecule, it would confirm the through-bond connectivity of the protons on the purine (B94841) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a highly sensitive technique that correlates the chemical shifts of protons with their directly attached carbons. columbia.edupressbooks.pubcolumbia.edusdsu.edu This would definitively link the purine proton signals to their corresponding carbon atoms (C2 and C8) and the nine equivalent protons of the trimethylammonium group to its single carbon signal. An edited HSQC can further distinguish CH/CH3 groups (positive phase) from CH2 groups (negative phase). columbia.edu

A hypothetical table of expected NMR assignments is presented below, based on the known structure and general chemical shift principles for purine derivatives.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | - | ~152 | H2 → C4, C6 |

| H2 | ~8.5 | - | H2 → C2, C4, C6 |

| C4 | - | ~150 | H2, H8 → C4 |

| C5 | - | ~120 | H8 → C5 |

| C6 | - | ~158 | H2, N(CH₃)₃ → C6 |

| C8 | - | ~145 | H8 → C4, C5 |

| H8 | ~8.7 | - | H8 → C4, C5, C8 |

| N(CH₃)₃ | ~3.8 | ~40 | N(CH₃)₃ → C6 |

Note: This is a hypothetical data table based on chemical principles. Actual experimental values may vary.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique is invaluable for detecting polymorphism (the existence of multiple crystalline forms) and for understanding intermolecular interactions in the solid state. ssNMR could reveal differences in the local environment of atoms between different crystal packing arrangements, which are averaged out in solution-state NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the methyl groups and the purine ring, as well as vibrations associated with the C=N and C=C bonds within the purine system. A very strong, broad absorption in the 2600-2200 cm⁻¹ region could be characteristic of the hydrochloride salt. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. nih.gov It would complement the IR data, providing strong signals for the purine ring's C=C and C=N stretching modes, which are expected near 1615 cm⁻¹. nih.gov The C-Cl bond stretching vibration, typically found in the 600-800 cm⁻¹ range, could also be observed, providing direct evidence of the chloride counter-ion's interaction in the solid state. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=N, C=C Stretch (Ring) | 1650 - 1550 | 1620 - 1570 (strong) |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

| Ring Vibrations | Fingerprint Region | Fingerprint Region |

Note: This is a generalized data table based on typical functional group frequencies. Actual experimental values may vary.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion. For Trimethylpurin-6-ylammonium, the analysis would be performed on the cation (C₈H₁₂N₅⁺). This precise mass measurement allows for the unambiguous determination of the elemental formula, a critical piece of data for structural confirmation. The theoretical exact mass of the cation is a key parameter for this analysis.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis to traditional MS. nih.govnih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled cell. nih.gov This technique could provide a collision cross-section (CCS) value for the Trimethylpurin-6-ylammonium cation. The CCS is an important physical parameter that reflects the ion's three-dimensional shape in the gas phase. This would be particularly useful for distinguishing it from any potential structural isomers and for providing insight into its conformational dynamics. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Crystal Packing

A comprehensive search of publicly available chemical and crystallographic databases has revealed no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its three-dimensional structure, including unit cell parameters, space group, and atomic coordinates, is not available in the current scientific literature.

The determination of a crystal structure through X-ray crystallography is a definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions. For a compound such as this compound, X-ray crystallographic analysis would be invaluable for:

Confirming the molecular structure: Verifying the connectivity of the trimethylammonium group to the C6 position of the purine ring.

Analyzing conformational details: Determining the torsion angles and the orientation of the trimethylammonium group relative to the purine ring system.

Investigating intermolecular interactions: Elucidating the nature of the crystal packing, including potential hydrogen bonding between the purine ring's nitrogen atoms and the chloride anion, as well as other non-covalent interactions such as π-π stacking between the purine rings.

Without experimental crystallographic data, any discussion of the solid-state structure and crystal packing of this compound would be purely speculative. The acquisition and analysis of single crystals of this compound are necessary to provide the empirical data required for a complete structural characterization.

Applications in Advanced Organic Synthesis and Catalysis

Trimethylpurin-6-ylammonium Chloride as a Reagent in Complex Organic Transformations

The reactivity of this compound is largely dictated by the nature of the purine (B94841) ring and the presence of the trimethylammonium moiety. The electron-deficient character of the purine ring system, coupled with the excellent leaving group ability of trimethylamine (B31210), makes the C6 position susceptible to nucleophilic attack. This reactivity is the basis for its use in a range of complex organic transformations.

This compound is an effective reagent for the introduction of the purine moiety onto a wide range of nucleophiles. The trimethylammonium group is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward synthesis of a diverse array of 6-substituted purine derivatives, which are of significant interest in medicinal chemistry and chemical biology due to their structural similarity to endogenous nucleosides.

The general scheme for these reactions involves the nucleophilic substitution at the C6 position of the purine ring. The reaction proceeds readily under mild conditions, often in the presence of a non-nucleophilic base to neutralize the liberated trimethylamine.

Table 1: Representative Alkylation and Derivatization Reactions using Purine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Benzylamine | N-Benzyl-9H-purin-6-amine | DMF, 80 °C, 4h | [Fictitious Example] |

| Sodium Methoxide | 6-Methoxy-9H-purine | Methanol, rt, 2h | [Fictitious Example] |

| Thiophenol | 6-(Phenylthio)-9H-purine | Acetonitrile (B52724), K2CO3, 60 °C, 6h | [Fictitious Example] |

This table presents hypothetical examples based on the known reactivity of similar 6-substituted purine derivatives.

Quaternary ammonium (B1175870) salts are well-established as phase transfer catalysts (PTCs), facilitating the reaction between reactants located in different immiscible phases. ncats.io this compound, possessing a quaternary ammonium cation, has the potential to act as a PTC. In a typical biphasic system (e.g., aqueous-organic), the lipophilic purine moiety would enhance the solubility of the cation in the organic phase, while the chloride anion can be exchanged for other anions from the aqueous phase. This would enable the transport of the reactant anion into the organic phase where the reaction with an organic substrate can occur. pschemicals.comlibretexts.org

The efficiency of a phase transfer catalyst is dependent on several factors, including the lipophilicity of the cation and the nature of the anion. While specific studies on this compound as a PTC are limited, its structural characteristics suggest it could be effective in facilitating a variety of phase-transfer-catalyzed reactions, such as nucleophilic substitutions, alkylations, and oxidations. matrix-fine-chemicals.com

Utilisation in Multi-Component Reactions for Enhanced Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of molecular diversity. Purine derivatives have been utilized as building blocks in MCRs to create libraries of structurally diverse compounds for drug discovery and other applications. chemsrc.comchem960.com

This compound can potentially serve as a key component in MCRs in several ways. The activated C6 position can participate in nucleophilic addition or substitution cascades, while the nitrogen atoms of the purine ring can act as nucleophiles or participate in cyclization reactions. This versatility allows for the design of novel MCRs leading to complex heterocyclic scaffolds incorporating the purine core.

Precursor for Radiochemical Labeling and Tracer Synthesis for Research Applications

Radiolabeled purine analogs are invaluable tools in biochemical and medical research, enabling the study of metabolic pathways, receptor binding, and drug disposition. nist.gov The synthesis of these tracers often involves the introduction of a radionuclide, such as carbon-14 (B1195169) or tritium, into the purine scaffold.

This compound can serve as a precursor for the synthesis of radiolabeled purines. For instance, a radiolabeled nucleophile could be used to displace the trimethylammonium group, thereby incorporating the radiolabel at the C6 position. Alternatively, the purine ring itself could be synthesized from radiolabeled starting materials prior to the formation of the trimethylammonium salt. The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine, a precursor for ¹⁴C-labeled nucleosides, highlights a relevant strategy where a labeled precursor is used to construct the purine ring.

Table 2: Potential Radiochemical Labeling Strategies

| Radiolabeled Precursor | Target Molecule | Reaction Type |

| [¹⁴C]Sodium Cyanide | 6-Cyano-[¹⁴C]-purine | Nucleophilic Substitution |

| [³H]Sodium Borohydride | [³H]-Purine Derivative | Reduction of a precursor |

This table illustrates hypothetical pathways for radiolabeling based on established synthetic methods.

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While direct evidence for the catalytic activity of this compound is not widely reported, related heterocyclic salts, such as pyridinium (B92312) and imidazolium (B1220033) salts, have been shown to catalyze a variety of organic reactions. These salts can act as organocatalysts, activating substrates through the formation of reactive intermediates.

Based on the reactivity of analogous compounds, it is plausible that this compound could exhibit catalytic activity in certain C-C and C-heteroatom bond-forming reactions. For example, the purine ring could potentially stabilize reactive intermediates or participate in catalytic cycles. The development of metal-mediated cross-coupling reactions has expanded the scope of C-C and C-N bond formation at various positions of the purine ring, suggesting that purine derivatives can be compatible with catalytic systems. Further research is needed to explore the full catalytic potential of this compound.

Scientific Article on this compound Cannot Be Generated

Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is no scientific research data available for the chemical compound "this compound" that would permit the generation of the requested article.

Specifically, no information could be retrieved concerning:

Interactions with Model Biological Systems: Mechanistic and Structural Insights Non Clinical Focus

Purine (B94841) Metabolism Pathways:There is no available research on the incorporation or transformation of Trimethylpurin-6-ylammonium chloride within purine metabolism pathways in any model system.

The only available information for this compound is limited to its identification in chemical supply catalogs and databases, which provide basic details such as its molecular formula and CAS number but offer no experimental data or research findings.

To maintain the core principles of scientific accuracy and integrity, and to adhere to the strict requirement of using factual, research-based information, it is impossible to construct the requested article. The creation of content for the specified sections and subsections would necessitate the fabrication of data, which is a violation of scientific ethics.

Therefore, this document serves to inform you that the request to generate a detailed scientific article on the biological interactions of this compound cannot be fulfilled due to the absence of the necessary scientific information in the public domain.

Advanced Analytical and Purification Methodologies

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is a cornerstone for the separation and analysis of Trimethylpurin-6-ylammonium chloride from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a C18 stationary phase, is frequently employed for the separation of purine (B94841) derivatives. nih.govnih.govnih.gov The separation mechanism is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.

Given the ionic nature of this compound, ion-pair reversed-phase HPLC can also be a valuable technique. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option, particularly for highly polar compounds, where it uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. qut.edu.auresearchgate.net

For monitoring the synthesis of this compound, HPLC can be used to track the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction conditions to maximize yield and purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 6.8)B: Acetonitrile (B52724) |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 min |

This is a hypothetical data table for illustrative purposes.

While this compound itself is a non-volatile salt and thus not directly amenable to Gas Chromatography (GC) without derivatization, GC is an invaluable tool for the detection and quantification of volatile byproducts that may arise during its synthesis or degradation. researchgate.net For instance, the synthesis of N-methylated purines can sometimes lead to the formation of smaller, volatile amines.

Potential volatile byproducts could include trimethylamine (B31210), which could be formed from the degradation of the trimethylammonium group. GC analysis would typically involve a polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Table 2: Hypothetical GC Conditions for Analysis of Volatile Byproducts

| Parameter | Condition |

|---|---|

| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 220 °C at 10 °C/min |

| Detector | FID at 280 °C |

This is a hypothetical data table for illustrative purposes.

Capillary Electrophoresis for Ion Characterization and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like the Trimethylpurin-6-ylammonium cation. nih.gov The separation in CE is based on the differential migration of ions in an electrolyte solution under the influence of an electric field. This technique offers high efficiency, short analysis times, and requires only minute sample volumes.

The electrophoretic mobility of the Trimethylpurin-6-ylammonium ion is dependent on its charge-to-size ratio and the properties of the background electrolyte, such as its pH and ionic strength. By optimizing these parameters, baseline separation from other ionic species in a sample can be achieved. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide definitive identification of the analyte based on its mass-to-charge ratio. nih.gov

Table 3: Exemplary Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer (pH 7.0) |

| Voltage | 25 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 260 nm |

| Migration Time | Approximately 5.2 min |

This is a hypothetical data table for illustrative purposes.

Quantitative Spectrophotometric Methods for Concentration Determination in Research Settings

UV-Vis spectrophotometry is a straightforward and widely used method for the quantitative determination of purine-containing compounds in solution. researchgate.net Purine derivatives exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum due to their aromatic nature. ibna.ro

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent (e.g., water or a buffer), and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration can then be calculated using the Beer-Lambert law, provided the molar absorptivity coefficient is known. This method is particularly useful for rapid concentration measurements in various research applications. The λmax for purine derivatives typically falls in the range of 250-280 nm. ibna.ro

Table 4: Illustrative Spectrophotometric Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Deionized Water |

| λmax | ~ 262 nm |

| Molar Absorptivity (ε) | ~ 12,500 M⁻¹cm⁻¹ |

| Linear Range | 1 - 50 µM |

| Correlation Coefficient (R²) | > 0.999 |

This is a hypothetical data table for illustrative purposes.

Structure Reactivity Relationship Studies of Substituted Purine Ammonium Frameworks

Systematic Modulations of Purine (B94841) Ring Substituents and Their Impact on Chemical Reactivity

The chemical reactivity of the purine ring system can be finely tuned by the introduction of various substituents. The electron-withdrawing or electron-donating nature of these groups, as well as their steric bulk, dictates the susceptibility of different positions on the ring to nucleophilic or electrophilic attack.

Research has shown that the substitution pattern significantly influences which of the two rings (pyrimidine or imidazole) undergoes modification. For instance, in the context of nucleophilic substitution at the C6 position, the presence of electron-withdrawing groups elsewhere on the purine skeleton generally enhances the reactivity toward nucleophiles by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

Influence of N-Alkyl Substitution on Ammonium (B1175870) Cation Stability and Leaving Group Ability

The trimethylammonium group, [-N(CH3)3]+, is a prominent feature of trimethylpurin-6-ylammonium chloride and is recognized as an excellent leaving group, or nucleofuge, in substitution reactions. researchgate.netresearchgate.net Its effectiveness stems from the fact that its conjugate base, trimethylamine (B31210) (N(CH3)3), is a stable, neutral molecule and a relatively weak base. masterorganicchemistry.com The ability of a group to depart is inversely related to its basicity; weaker bases make better leaving groups. masterorganicchemistry.comyoutube.com

Computational studies comparing onium ylides have determined that the leaving group ability decreases in the order O > S > N > P. researchgate.net While nitrogen is not the best, the trimethylammonium group is highly effective for promoting SNAr reactions on aromatic systems that are otherwise unreactive. researchgate.net The stability of the cation itself is a key factor. In some cases, thermal rearrangement can occur. Studies on 6-trimethylammoniopurinides have shown that heating can induce an intermolecular migration of a methyl group from the exocyclic ammonium nitrogen to a nitrogen atom on the purine ring (N9 or N3), yielding 6-dimethylaminopurine (B21663) derivatives. rsc.org This indicates a potential instability or reactivity pathway of the N-alkyl groups under certain conditions.

The stability of alkylated purines can also be position-dependent. For example, N7-tert-butyl-6-chloropurine was found to be stable under basic conditions but unstable in the presence of mineral or Lewis acids, leading to cleavage of the N7-tert-butyl group, whereas the corresponding N9-isomer is stable under all tested conditions. acs.org This highlights the nuanced stability of N-alkyl substitutions on the purine framework itself.

Table 1: Thermal Isomerisation of Substituted 6-Trimethylammoniopurinides rsc.org

| Starting Compound (R) | Conditions | Product(s) |

| H | 210°C / 0.1 mmHg | 6-Dimethylamino-9-methylpurine |

| 2-Chloro | 180°C / 0.1 mmHg | 2-Chloro-6-dimethylamino-9-methylpurine |

| 8-Chloro | 220°C / 0.1 mmHg | 8-Chloro-6-dimethylamino-9-methylpurine, 8-Chloro-6-dimethylamino-3-methylpurine |

| 2,8-Dichloro | 220°C / 0.1 mmHg | 2,8-Dichloro-6-dimethylamino-9-methylpurine, 2,8-Dichloro-6-dimethylamino-3-methylpurine |

This interactive table summarizes the products formed from the thermal rearrangement of various substituted 6-trimethylammoniopurinides.

Correlation of Electronic and Steric Parameters with Reaction Outcomes

The outcome of reactions involving substituted purine-ammonium frameworks is strongly correlated with both electronic and steric parameters of the molecule. Electronic effects refer to the influence of a substituent's ability to donate or withdraw electron density, which alters the electrophilicity of the carbon centers in the purine ring. The positively charged trimethylammonium group at C6 makes this position highly electrophilic and susceptible to attack by nucleophiles.

Steric effects, which arise from the spatial arrangement of atoms, are also crucial. Bulky substituents near the reaction center can hinder the approach of a nucleophile, slowing down or preventing a reaction. lookchem.com Conversely, in some contexts, steric strain can enhance reactivity. lookchem.com For example, studies on certain purine derivatives found that the introduction of bulky systems at the C2 position was detrimental to their activity, whereas an arylpiperazinyl system at the C6 position was beneficial. nih.gov This indicates a complex interplay where the size and shape of substituents are critical determinants of the reaction's success and selectivity.

The molecular electrostatic potential (MESP) can be used to visualize and predict reactive sites. Regions with a positive electrostatic potential are susceptible to nucleophilic attack, while negative regions are prone to electrophilic attack. acs.org For the trimethylpurin-6-ylammonium cation, the C6 carbon, bonded to the positively charged nitrogen, would exhibit a significant positive potential, marking it as the primary site for nucleophilic substitution.

Quantitative Structure-Reactivity Relationships (QSRR) in Synthetic Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their reactivity in a particular process. These models are invaluable tools in synthetic chemistry for predicting reaction outcomes and for the rational design of new molecules with desired properties.

In the field of purine chemistry, 3D-QSAR models have been developed to understand the structural requirements for specific activities. nih.gov A study on 2,6,9-trisubstituted purine derivatives found that steric properties were more influential than electronic properties in explaining the cytotoxic activity of the compounds, with steric factors contributing approximately 70% and electronic factors contributing 30% to the model. nih.gov Such models can guide synthetic efforts by predicting which structural modifications are most likely to enhance a desired reactivity or biological effect. By quantifying the impact of different steric and electronic descriptors (e.g., molecular volume, surface area, dipole moment, atomic charges), chemists can prioritize the synthesis of the most promising candidates, saving time and resources.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Purine-Based Quaternary Ammonium (B1175870) Salts

The synthesis of purine-based quaternary ammonium salts has traditionally relied on established alkylation methods. acs.org However, recent advancements in synthetic organic chemistry offer new avenues for more efficient and diverse synthesis of compounds like Trimethylpurin-6-ylammonium chloride. Future research should focus on adapting and optimizing these modern strategies.

One promising area is the application of solid-phase synthesis . This technique, which has been successfully used for producing libraries of substituted purine (B94841) compounds, could be adapted for the synthesis of various purine-based quaternary ammonium salts. google.com The ability to construct a wide range of substituents on the purine ring in a stepwise manner on a solid support would allow for the rapid generation of a library of analogous compounds for screening in different applications. google.com

Another emerging strategy is the use of electrochemical methods . Recent studies have demonstrated the successful C6-selective hydroxyalkylation of purine nucleosides with alcohols via an electrochemical hydrogen atom transfer (HAT) process. acs.org This approach is noted for its mild, oxidant-free conditions and high atom economy. acs.org Investigating similar electrochemical approaches for the direct installation of a trimethylammonium group at the C6 position could provide a more sustainable and efficient synthetic route.

Furthermore, the development of novel reagents and reaction conditions continues to expand the synthetic toolkit for purine derivatives. nih.govnih.gov For instance, the Traube synthesis, a classic method for preparing purines from 4,5-diaminopyrimidines, can be modified with modern reagents to improve yields and substrate scope. wur.nlpharmaguideline.com

| Synthetic Strategy | Potential Advantages for Purine Quaternary Ammonium Salts | Key Research Focus |

| Solid-Phase Synthesis | Rapid generation of diverse libraries, ease of purification. | Optimization of linker and cleavage strategies for quaternary ammonium salts. |

| Electrochemical Synthesis | Mild reaction conditions, high atom economy, potential for regioselectivity. | Development of specific electrochemical protocols for the quaternization of purines. |

| Modified Traube Synthesis | Access to a wide range of substituted purine precursors. | Exploration of novel cyclizing and quaternizing agents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Integration of quaternization reactions into continuous flow systems. |

Development of Novel Catalytic Systems Employing this compound

While purine derivatives are well-known for their biological activities, their application in catalysis is a relatively underexplored area. nih.govnih.gov this compound, with its charged quaternary ammonium moiety and purine scaffold, possesses structural features that suggest its potential use in various catalytic systems.

One potential application is as a phase-transfer catalyst . Quaternary ammonium salts are widely used as phase-transfer catalysts to facilitate reactions between reactants in immiscible phases. The unique structure of a purine-based salt could offer different solubility and reactivity profiles compared to conventional tetraalkylammonium salts, potentially leading to enhanced catalytic activity or selectivity in certain reactions.

Another avenue of exploration is in the field of organocatalysis . The purine ring system can be functionalized to create chiral environments, suggesting the potential for developing chiral purine-based quaternary ammonium salts as organocatalysts for asymmetric synthesis.

Furthermore, purine-based compounds can serve as ligands for transition metal catalysts. While not a direct application of the chloride salt itself, it could serve as a precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands . The purine scaffold could impart unique electronic and steric properties to the resulting NHC-metal complexes, leading to novel catalytic activities. Research in ternary nitrides has shown high catalytic activities in ammonia (B1221849) synthesis, suggesting the potential for nitrogen-rich compounds in catalysis. rsc.orgresearchgate.net

| Potential Catalytic Application | Role of this compound | Proposed Research Direction |

| Phase-Transfer Catalysis | Catalyst to facilitate reactions between immiscible phases. | Evaluation of its efficiency in standard phase-transfer catalyzed reactions. |

| Organocatalysis | Chiral catalyst for asymmetric synthesis (if derivatized). | Synthesis and testing of chiral analogs in asymmetric transformations. |

| Precursor to NHC Ligands | Starting material for the synthesis of novel NHC ligands. | Development of synthetic routes to purine-based NHCs and their metal complexes. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these challenges, including improved safety, scalability, and reproducibility. researchgate.netnih.gov The future production of this compound and its analogs would greatly benefit from the integration of these technologies.

Flow chemistry allows for reactions to be carried out in a continuous manner, offering precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved purity, and safer handling of hazardous reagents. mdpi.com Developing a continuous flow process for the synthesis of this compound would be a significant step towards its scalable and cost-effective production.

Automated synthesis platforms can further enhance the efficiency of producing and screening libraries of purine-based quaternary ammonium salts. researchgate.net By combining robotic handling with automated reaction and purification systems, a large number of compounds can be synthesized in parallel, accelerating the discovery of new materials and catalysts.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the formation and reactivity of this compound requires advanced analytical techniques that can provide real-time insights into reaction mechanisms. The development and application of such spectroscopic probes is a crucial future research direction.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions "on-the-fly". mpg.de This technique can provide detailed information about the formation of intermediates, the kinetics of the reaction, and the structure of the final product. mpg.deacs.org Applying real-time NMR to the synthesis of this compound would provide invaluable data for optimizing reaction conditions.

Fluorescence spectroscopy , particularly techniques like Fluorescence Correlation Spectroscopy (FCS), can be used to study the interactions of fluorescently labeled molecules. researchgate.net By labeling either the purine salt or a reactant, FCS could be used to study its binding properties and catalytic activity at the single-molecule level.

Other advanced techniques such as mass spectrometry-based methods can be employed for real-time monitoring of enzymatic reactions and biosynthetic pathways involving purines. acs.org These methods could be adapted to study the interactions of this compound in biological or catalytic systems. A spectrophotometric method has also been described for determining the activity of enzymes involved in purine metabolism, which could be relevant for studying the biological interactions of this compound. nih.gov

Theoretical Advancements in Predicting Complex Reactivity and Molecular Interactions of Purine-Ammonium Salts

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. Applying these methods to this compound and related purine-ammonium salts can provide predictive insights into their properties and reactivity, guiding experimental efforts.

Quantum mechanical calculations can be used to predict the electronic structure, stability, and spectroscopic properties of these compounds. This information can help in understanding their reactivity and in designing new derivatives with desired properties. For instance, theoretical calculations could be used to predict the most likely sites for nucleophilic or electrophilic attack on the purine ring system. wur.nl

Molecular dynamics (MD) simulations can be employed to study the behavior of these salts in solution and their interactions with other molecules, such as substrates in a catalytic reaction or biological macromolecules. This can provide insights into the mechanism of action of these compounds as catalysts or their potential biological effects.

The development of more accurate and efficient computational models for predicting the complex reactivity and molecular interactions of purine-ammonium salts will be a key driver of future research in this area. These theoretical advancements, in conjunction with experimental validation, will accelerate the discovery and development of new applications for this promising class of compounds.

Q & A

Basic: What are the established synthetic routes for Trimethylpurin-6-ylammonium chloride, and how are reaction efficiencies validated?

Methodological Answer:

The synthesis typically involves quaternization of purine derivatives with trimethylamine in the presence of a chlorinating agent. A critical step is the purification of the product from hydrolysis byproducts (e.g., dimethylammonium chloride) via multiple aqueous washes, as demonstrated in analogous syntheses of quaternary ammonium salts . Reaction efficiency is validated using thin-layer chromatography (TLC) to monitor intermediate steps and confirm product homogeneity . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature to suppress side reactions.

Advanced: How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Methodological Answer:

Discrepancies in yields often arise from variations in hydrolysis rates or incomplete quaternization. Systematic analysis of reaction parameters (e.g., pH, solvent anhydrous conditions) using design-of-experiments (DoE) approaches is recommended. For example, highlights the importance of anhydrous organic solvents (e.g., acetonitrile) to minimize hydrolysis during N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride synthesis . Kinetic studies under controlled humidity and temperature can isolate critical factors affecting yield.

Basic: Which analytical methods are most effective for characterizing this compound purity and structure?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify quaternization and assess chiral centers if present . High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while chloride ion detection via argentometric titration or ion chromatography aligns with pharmacopeial standards . Mass spectrometry (MS) further corroborates molecular weight.

Advanced: What strategies enable isolation of anhydrous crystalline forms of Trimethylpurin-6-ylam monium chloride?

Methodological Answer:

Crystallization in aprotic solvents (e.g., ethanol or acetone) under controlled humidity is critical. details a method using organic solvents to bypass aqueous-phase impurities, achieving >95% crystallinity . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) should be employed to characterize polymorphic forms and verify anhydrous conditions.

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

Assume acute toxicity based on structural analogs (e.g., tetramethylammonium chloride) and implement standard quaternary ammonium compound precautions: use fume hoods, PPE (gloves, goggles), and avoid strong oxidizers . In vitro assays (e.g., MTT for cytotoxicity) can preliminarily assess biological hazards. Emergency measures include rinsing exposed skin/eyes with water and consulting toxicity databases for analogous compounds .

Advanced: How can researchers evaluate the anticancer mechanisms of this compound in preclinical models?

Methodological Answer:

Leverage its classification as a chemotherapeutic analog (e.g., THIOGUANINE) . Conduct in vitro cell viability assays (e.g., IC₅₀ determination in cancer cell lines) and compare with known purine antagonists. Molecular docking studies can predict interactions with DNA synthesis enzymes (e.g., purine nucleoside phosphorylase). In vivo efficacy testing in xenograft models should include pharmacokinetic profiling to assess bioavailability.

Advanced: What methodologies support comparative studies between this compound and its structural analogs?

Methodological Answer:

Compare physicochemical properties (e.g., logP, solubility) via shake-flask methods and computational modeling. For functional studies, use NMR solvation experiments (as in ) to evaluate chiral recognition capabilities . Synchrotron-based techniques or Raman spectroscopy can elucidate differences in crystalline packing or hydration states.

Basic: Which purification techniques effectively remove diethylammonium chloride byproducts?

Methodological Answer:

Liquid-liquid extraction with water or dilute HCl effectively isolates the target compound from hydrophilic byproducts. emphasizes iterative washing to remove diethylammonium chloride , while recommends solvent recrystallization for higher purity . Confirm purity via chloride ion-selective electrodes or conductivity measurements.

Advanced: How can thermal stability discrepancies in this compound be resolved?

Methodological Answer:

Analyze decomposition pathways using thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., hydrogen chloride) . Compare phase transition enthalpies (ΔHtrs) with literature data for analogs like tetramethylammonium chloride, adjusting for hydration states .

Basic: What role does this compound play in chiral resolution studies?

Methodological Answer:

As a chiral quaternary ammonium salt, it can act as a NMR solvating agent to distinguish enantiomers. demonstrates this with cyclodextrin derivatives, where trimethylammonium groups induce distinct chemical shifts in racemic mixtures . Optimize concentration and solvent systems (e.g., D₂O) to enhance enantiomeric discrimination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.